

GSK2110183 analog 1 hydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

GSK2110183 analog 1
hydrochloride

Cat. No.:

B605217

Get Quote

Technical Support Center: GSK2110183 (Afuresertib)

This technical support center provides troubleshooting guides and frequently asked questions for researchers using GSK2110183, also known as Afuresertib, a potent and orally bioavailable pan-Akt inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2110183 (Afuresertib)?

A1: GSK2110183 (Afuresertib) is a selective, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3][4] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[5][6] This pathway is crucial for cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.[5][6] Inhibition of this pathway by Afuresertib can lead to cell cycle arrest and apoptosis in tumor cells.[4][5][7]

Q2: What are the recommended storage conditions for GSK2110183 hydrochloride?

A2: For long-term storage, the solid powder form of GSK2110183 hydrochloride should be stored at -20°C for up to 3 years.[3] Stock solutions should be aliquoted to avoid repeated

freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[3][8]

Q3: How should I prepare stock solutions and working solutions of GSK2110183 hydrochloride?

A3: It is highly recommended to prepare a stock solution in DMSO.[8] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[8] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[8] If using water as the solvent for the stock solution, it should be diluted to the working concentration and then sterilized by filtering through a 0.22 µm filter before use.[8]

Troubleshooting Guide

Issue 1: I am observing low potency or no effect in my cell-based assays.

- Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles
 of the stock solution can lead to compound degradation.
 - Recommendation: Always use freshly prepared working solutions and properly stored, aliquoted stock solutions.[3][8]
- Possible Cause 2: Incorrect Concentration. The effective concentration of Afuresertib can vary significantly between different cell lines.
 - Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. EC50 values can range from less than 1 μM in sensitive hematological cell lines to higher concentrations in some solid tumor lines.[1]
- Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance to Akt inhibitors.
 - Recommendation: Confirm that your cell line has an activated PI3K/Akt pathway. You can
 do this by checking the phosphorylation status of Akt and its downstream targets like
 GSK3β, PRAS40, and FOXO proteins via Western blot.[1][7]

Issue 2: I am observing significant off-target effects or cellular toxicity.

- Possible Cause 1: Concentration is too high. High concentrations of any inhibitor can lead to off-target effects.
 - Recommendation: Use the lowest effective concentration that inhibits the target, as determined by your dose-response experiments.
- Possible Cause 2: Off-target kinase inhibition. While Afuresertib is selective for Akt, it may
 have some inhibitory effects on other kinases at higher concentrations.
 - Recommendation: To confirm that the observed phenotype is due to Akt inhibition, consider performing a rescue experiment. This could involve overexpressing a constitutively active form of a downstream effector of Akt to see if the phenotype is reversed.

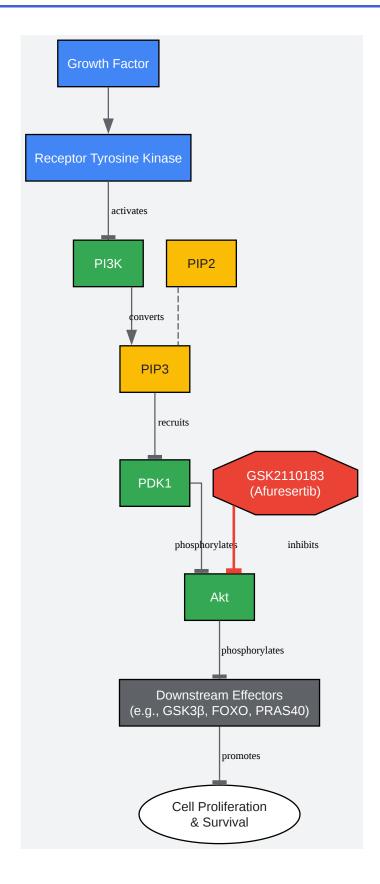
Issue 3: I am having trouble with my in vivo experiments.

- Possible Cause 1: Poor bioavailability. The formulation and route of administration can significantly impact the bioavailability of the compound.
 - Recommendation: Afuresertib is orally bioavailable.[4][5] For oral gavage, ensure the compound is properly dissolved in a suitable vehicle. Several vehicle formulations have been described, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
- Possible Cause 2: Insufficient dosing. The dosing regimen may not be optimal for the tumor model being used.
 - Recommendation: Dose-ranging studies are recommended. For example, in mice with BT474 breast tumor xenografts, daily oral doses of 10, 30, or 100 mg/kg resulted in 8%, 37%, and 61% tumor growth inhibition, respectively.[2][4] In a SKOV3 ovarian tumor xenograft model, the same doses resulted in 23%, 37%, and 97% tumor growth inhibition. [4][7]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Afuresertib (GSK2110183)

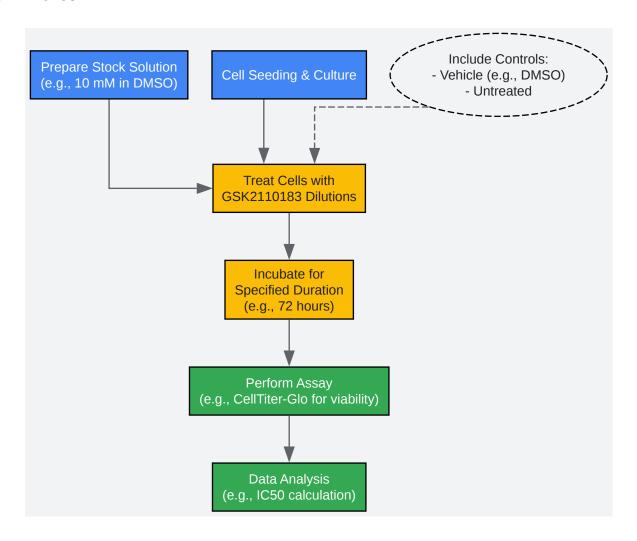
Target	Assay Type	Ki (nM)	IC50 (μM)
Akt1	Cell-free kinase assay	0.08[1][2][3][4]	0.001[1]
Akt2	Cell-free kinase assay	2[1][2][3][4]	-
Akt3	Cell-free kinase assay	2.6[1][2][3][4]	0.001585[1]
E17K AKT1 mutant	Kinase activity assay	-	0.0002[1][2]
COLO205 cells	Growth inhibition assay	-	0.009[1]


Table 2: In Vivo Efficacy of Afuresertib (GSK2110183)

Xenograft Model	Dosing (mg/kg, oral, daily)	Tumor Growth Inhibition (TGI)
BT474 (Breast)	10	8%[2][4]
30	37%[2][4]	
100	61%[2][4]	
SKOV3 (Ovarian)	10	23%[4][7]
30	37%[4][7]	
100	97%[4][7]	

Experimental Protocols & Visualizations PI3K/Akt Signaling Pathway and Inhibition by GSK2110183

The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by GSK2110183 (Afuresertib). Growth factor signaling activates PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream substrates to promote cell survival and proliferation. GSK2110183 blocks the kinase activity of Akt, thereby inhibiting these downstream effects.


Click to download full resolution via product page

Caption: PI3K/Akt signaling pathway and GSK2110183 inhibition.

General Experimental Workflow for Cell-Based Assays

The following workflow outlines the key steps for conducting a cell-based assay with GSK2110183.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]

- 2. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [GSK2110183 analog 1 hydrochloride experimental controls and best practices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605217#gsk2110183-analog-1-hydrochloride-experimental-controls-and-best-practices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com